

linearity of lisinopril calibration curve with N-Benzyloxycarbonyl (S)-Lisinopril-d5

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Compound of Interest

Compound Name: *N*-Benzyloxycarbonyl (S)-Lisinopril-d5

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Linearity of Lisinopril Calibration: A Comparative Analysis of Internal Standards

A comprehensive evaluation of analytical methods for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, reveals robust linearity when employing various internal standards. This guide provides a comparative analysis of calibration curve performance, focusing on the use of N-Benzyloxycarbonyl-(S)-Lisinopril-d5 and other common internal standards, offering researchers and drug development professionals critical data for method selection and validation.

The quantification of lisinopril in biological matrices is a critical aspect of pharmacokinetic, bioequivalence, and clinical monitoring studies. A key performance characteristic of any quantitative analytical method is the linearity of the calibration curve, which demonstrates the direct proportionality between the analyte concentration and the instrumental response. The choice of an appropriate internal standard is paramount in achieving a reliable and reproducible linear response by correcting for variations in sample preparation and instrument performance.

This guide compares the linearity of lisinopril calibration curves obtained using three different internal standards: the deuterated analog N-Benzyloxycarbonyl-(S)-Lisinopril-d5 (a protected form of Lisinopril-d5), enalaprilat, and ramipril.

Comparative Linearity Data

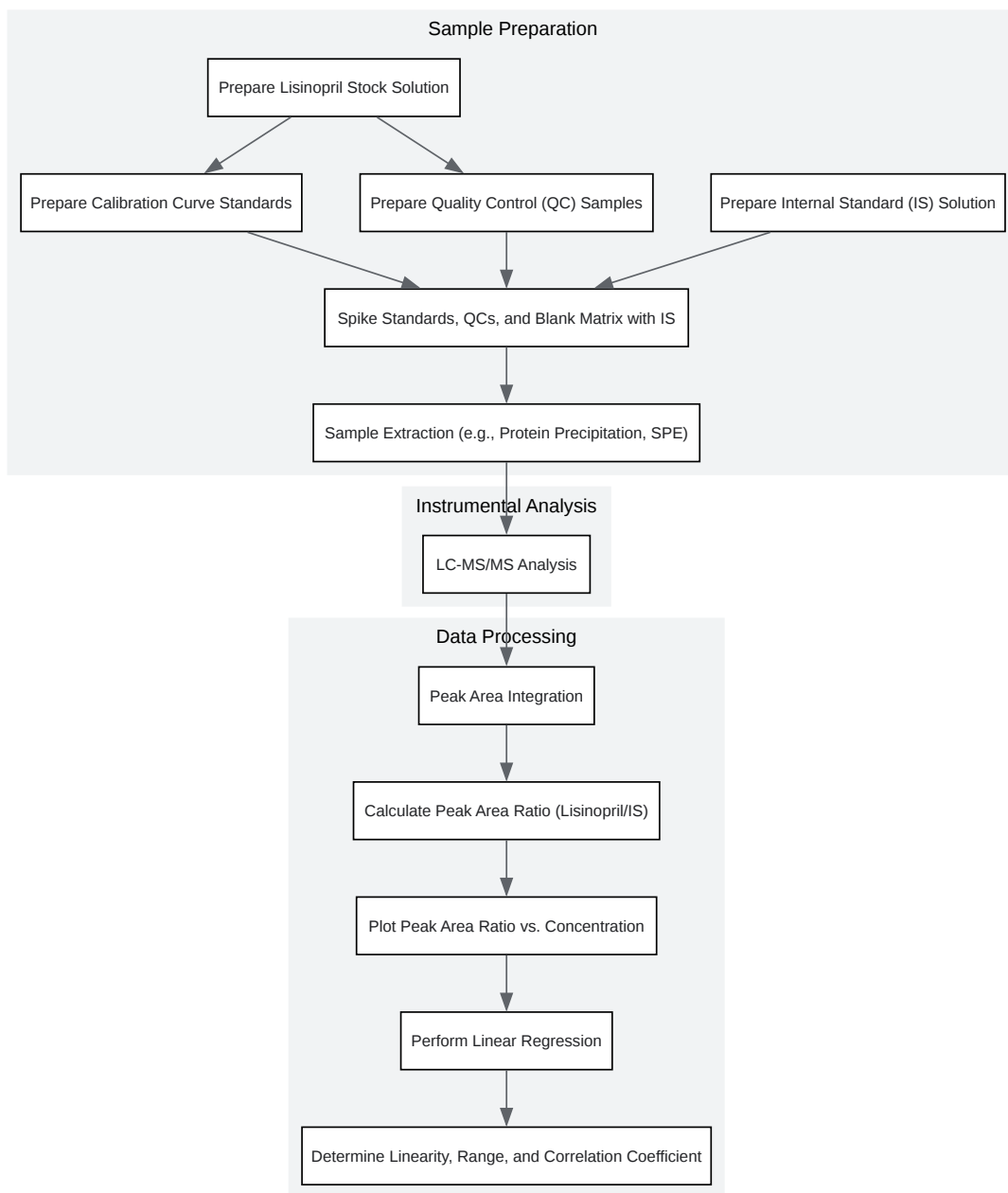
The following table summarizes the key performance parameters of lisinopril calibration curves with different internal standards, as reported in various validation studies.

Internal Standard	Linearity Range (ng/mL)	Correlation Coefficient (r^2)	Analytical Technique
N-Benzyloxycarbonyl-(S)-Lisinopril-d5	0.50–250.0[1]	Not explicitly stated, but method showed excellent linearity[1]	LC-MS/MS[1]
Enalaprilat	2.5–320[2][3]	≥ 0.99 [3]	LC-ESI-MS[2][3]
Ramipril	1.0–200[4]	≥ 0.9980 [4]	LC-MS/MS[4]

Experimental Workflow Overview

The general workflow for establishing a lisinopril calibration curve using an internal standard is a multi-step process that ensures accuracy and precision. The following diagram illustrates the typical experimental procedure from sample preparation to data analysis.

Experimental Workflow for Lisinopril Calibration Curve Generation

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Caption: A flowchart illustrating the key steps in the generation of a lisinopril calibration curve using an internal standard.

Detailed Experimental Protocols

Method 1: N-Benzylloxycarbonyl-(S)-Lisinopril-d5 as Internal Standard

This method is suitable for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.^[1]

- **Sample Preparation:** Solid phase extraction (SPE) using Waters Oasis HLB cartridges is employed for sample pre-treatment from 100 µL of plasma.^[1]
- **Chromatography:** A Hypersil Gold C18 column (50 mm × 3.0 mm, 5 µm) is used for separation.^[1] The mobile phase consists of acetonitrile and 5.0 mM ammonium formate (pH 4.5) in an 85:15 (v/v) ratio.^[1] The analytes are eluted within 2.0 minutes.^[1]
- **Mass Spectrometry:** Analysis is performed in the negative ionization mode using multiple reaction monitoring (MRM).^[1]

Method 2: Enalaprilat as Internal Standard

This rapid and specific LC-ESI-MS method is designed for the determination of lisinopril in human plasma.^{[2][3]}

- **Sample Preparation:** Deproteination of serum samples is achieved by adding methanol twice.^{[2][3]}
- **Chromatography:** A Thermo Hypersil-HyPURITY C18 reversed-phase column (150 x 2.1 mm i.d., 5 µm) is used.^{[2][3]} The mobile phase is a mixture of formic acid solution (pH 2.9), methanol, and acetonitrile in a 58:25:17 (v/v/v) ratio.^{[2][3]}
- **Mass Spectrometry:** Detection is carried out using an electrospray ion source in the positive selected ion monitoring mode.^{[2][3]}

Method 3: Ramipril as Internal Standard

This LC-MS/MS assay provides a simple and sensitive method for quantifying lisinopril in human plasma.[4]

- **Sample Preparation:** Plasma samples (1.0 ml) containing lisinopril are spiked with 0.1 µg of ramipril as the internal standard.[4] Extraction is performed with 4 ml of tert-butyl methyl ether, and the residue is reconstituted in 60 µl of the mobile phase.[4]
- **Chromatography:** An Atlantis dC18 reversed-phase column is used for analysis.[4] The mobile phase is a mixture of 5 mM ammonium formate and acetonitrile in a 30:70 (v/v) ratio, delivered at a flow rate of 0.30 ml/minute.[4]
- **Mass Spectrometry:** Mass spectrometry is performed in the positive ion mode using multiple reaction monitoring (MRM) with transitions of m/z 406.3 → 246.3 for lisinopril and m/z 417.4 → 234.1 for ramipril.[4]

Conclusion

The selection of an appropriate internal standard is a critical determinant of the performance of a bioanalytical method for lisinopril quantification. The use of a deuterated internal standard such as N-Benzoyloxycarbonyl-(S)-Lisinopril-d5 is often considered the gold standard due to its similar physicochemical properties to the analyte, which can lead to improved accuracy and precision by effectively compensating for matrix effects and variability in extraction and ionization.

However, the data presented demonstrates that excellent linearity can also be achieved with other structurally related ACE inhibitors like enalaprilat and ramipril. The choice of internal standard may therefore be guided by factors such as commercial availability, cost, and the specific requirements of the analytical method, including the need for simultaneous analysis of other compounds. All three methods presented provide a robust linear response over a clinically relevant concentration range, making them suitable for a variety of research and drug development applications. Researchers should carefully validate their chosen method according to regulatory guidelines to ensure its suitability for the intended purpose.

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